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Kinetic Parameters of Redoxal Inhibition

Redoxal is a non-competitive inhibitor of mitochondrial dihydroorotate dehydrogenase (DHODH), and its

inhibition pattern differs from other known inhibitor classes like cinchoninic, isoxazol, and naphthoquinone

derivatives [1].

The table below summarizes the steady-state inhibition constants for Redoxal against human and rat

DHODH:

Enzyme Source Kic (nM) Kiu (nM)

Human DHODH 402 506

Rat DHODH 116 208

Key Interpretation:

Kic: The inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.

Kiu: The inhibition constant for the binding of the inhibitor to the free enzyme.
The values indicate that Redoxal is a potent inhibitor for both species, with a slightly higher affinity for

the rat enzyme. The non-competitive mechanism suggests that Redoxal binds to a site distinct from
the substrate-binding pocket [1].
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Experimental Insights & Biological Context

Available search results provide some methodological context and highlight the broader significance of

DHODH inhibition.

Enzyme Source and Assay: The kinetic parameters were determined using purified recombinant
human and rat DHODH [1]. This is a standard approach for rigorous kinetic characterization,
isolating the enzyme's activity from other cellular components.

Biological Validation and Broader Mechanism: Beyond pure enzyme kinetics, studies in human
mitochondria confirmed that Redoxal inhibits DHODH activity (measured via DHO-induced

respiration) without significantly affecting NADH-induced respiration, indicating selectivity [1].
Furthermore, research has identified that Redoxal's inhibition of de novo pyrimidine

biosynthesis has significant downstream effects. It can stabilize the antiviral protein
APOBEC3G (A3G), thereby inhibiting HIV replication. This effect was reversed by adding

uridine or orotate, confirming that the antiviral activity is on-target through the disruption of
pyrimidine biosynthesis [2].

Key Considerations for Experimental Design

Based on the search results and general biochemical principles, here are critical factors to consider when

designing kinetic studies of DHODH inhibition:

Enzyme System: Decide whether to use purified recombinant protein (for detailed mechanism) or

isolated mitochondria (for a more physiological context). The search results utilized both [1] [3].
Cofactor Ubiquinone (CoQ): DHODH is a flavin-dependent enzyme that uses ubiquinone as its

physiological oxidant [3]. The concentration and type of CoQ used (e.g., CoQ1, CoQ10) are critical
variables, as some inhibitors affect the CoQ-dependent oxidative half-reaction.

Distinguishing Binding Sites: Mutagenesis studies, as referenced in the search results, can help
map the inhibitor binding site relative to the substrate (dihydroorotate) and cofactor (ubiquinone) sites

[3]. This is key to understanding the inhibition mechanism (competitive, non-competitive, etc.).

DHODH Catalytic Cycle & Redoxal Inhibition

The following diagram illustrates the catalytic cycle of the Family 2 DHODH enzyme and the postulated

point of inhibition for Redoxal, based on its non-competitive mechanism.
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Ping-Pong Kinetic Mechanism
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The diagram shows the two distinct half-reactions of the DHODH catalytic cycle. Redoxal's non-competitive

inhibition likely affects the oxidative half-reaction, where the reduced flavin (FMN) is re-oxidized by

ubiquinone (CoQ) [1] [3].

Research Implications and Future Directions

The search results indicate that Redoxal is a well-characterized DHODH inhibitor, but its non-competitive

mechanism and distinct binding pattern present opportunities for further research.

Binding Site Elucidation: The exact binding site of Redoxal on DHODH could be confirmed and
visualized through techniques like X-ray crystallography or cryo-electron microscopy.

Species Selectivity: The differences in Kic and Kiu values between human and rat enzymes
highlight the importance of testing inhibitors across species, especially in pre-clinical drug

development [1].
Therapeutic Potential: The demonstrated link between DHODH inhibition, pyrimidine depletion, and

augmentation of innate antiviral defenses (e.g., A3G stabilization) validates DHODH as a drug target
for diseases like cancer and viral infection [2] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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